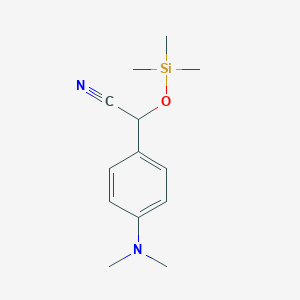
2-(4-(Dimethylamino)phenyl)-2-(trimethylsilyloxy)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dimethylamino)phenylacetonitrile is an organic compound with a complex structure that includes a dimethylamino group, a phenyl ring, a trimethylsiloxy group, and an acetonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)phenylacetonitrile typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with trimethylsilyl cyanide in the presence of a catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 4-(Dimethylamino)phenylacetonitrile may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dimethylamino)phenylacetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylsiloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under various conditions, often requiring a catalyst or a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives.
Applications De Recherche Scientifique
4-(Dimethylamino)phenylacetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which 4-(Dimethylamino)phenylacetonitrile exerts its effects involves interactions with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the trimethylsiloxy group can enhance the compound’s stability and solubility. These interactions can influence various biochemical pathways and processes, making the compound useful in different applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Dimethylamino)phenylacetonitrile
- 4-(Dimethylamino)phenylethynyl
- 4-(Dimethylamino)phenylacetylene
Uniqueness
4-(Dimethylamino)phenylacetonitrile is unique due to its combination of functional groups, which confer distinct chemical properties. The presence of both a dimethylamino group and a trimethylsiloxy group allows for versatile reactivity and stability, making it suitable for a wide range of applications compared to similar compounds .
Propriétés
Formule moléculaire |
C13H20N2OSi |
|---|---|
Poids moléculaire |
248.40 g/mol |
Nom IUPAC |
2-[4-(dimethylamino)phenyl]-2-trimethylsilyloxyacetonitrile |
InChI |
InChI=1S/C13H20N2OSi/c1-15(2)12-8-6-11(7-9-12)13(10-14)16-17(3,4)5/h6-9,13H,1-5H3 |
Clé InChI |
GRELDYXBVNCNAY-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C(C#N)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




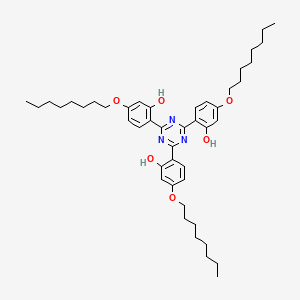

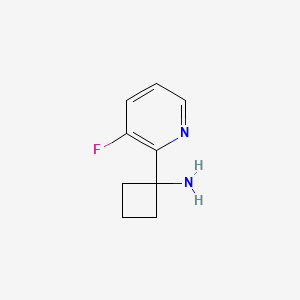
![[1-(2,6-dichloro-5-methoxypyrimidin-4-yl)oxycyclopropyl]methanol](/img/structure/B8630413.png)
![4-[1,3]Dioxolan-2-yl-2-fluorophenol](/img/structure/B8630420.png)

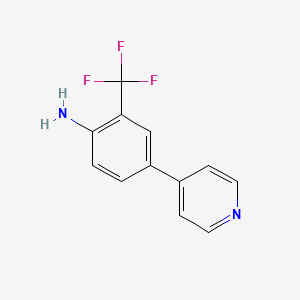
![4-[(Methylsulfanyl)methoxy]-2-nitroaniline](/img/structure/B8630437.png)

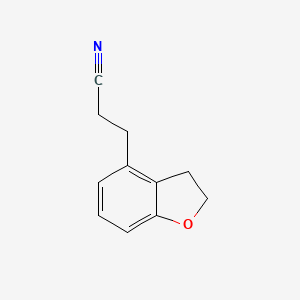
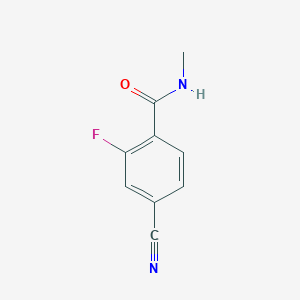
![7-Azaspiro[3.5]nonan-2-yl-(4-cyclobutylpiperazin-1-yl)methanone](/img/structure/B8630473.png)
